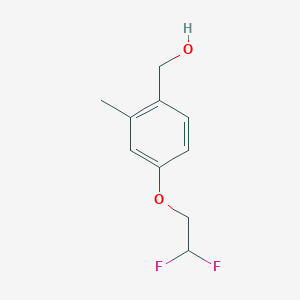

(4-(2,2-Difluoroethoxy)-2-methylphenyl)methanol

Description

Properties

IUPAC Name |

[4-(2,2-difluoroethoxy)-2-methylphenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O2/c1-7-4-9(14-6-10(11)12)3-2-8(7)5-13/h2-4,10,13H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXKHTXWNZVBKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2,2-Difluoroethoxy)-2-methylphenyl)methanol typically involves the introduction of the difluoroethoxy group to the phenyl ring. One common method is the reaction of 4-hydroxy-2-methylphenylmethanol with difluoroethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-(2,2-Difluoroethoxy)-2-methylphenyl)methanol undergoes various types of chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding hydroxy compound.

Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

Oxidation: Formation of 4-(2,2-difluoroethoxy)-2-methylbenzaldehyde or 4-(2,2-difluoroethoxy)-2-methylbenzoic acid.

Reduction: Formation of 4-(2,2-difluoroethoxy)-2-methylphenol.

Substitution: Formation of various substituted phenylmethanol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of (4-(2,2-Difluoroethoxy)-2-methylphenyl)methanol exhibit potential anticancer properties. Research has shown that these compounds can inhibit cell proliferation in various cancer cell lines, suggesting a mechanism that involves the modulation of key signaling pathways involved in tumor growth.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated a series of compounds based on the structure of (4-(2,2-Difluoroethoxy)-2-methylphenyl)methanol. The findings revealed significant cytotoxicity against breast and lung cancer cell lines, with IC50 values in the low micromolar range. The study concluded that further optimization could enhance selectivity and potency against specific cancer types .

Table 1: Cytotoxicity of (4-(2,2-Difluoroethoxy)-2-methylphenyl)methanol Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 | 5.3 |

| B | A549 | 6.1 |

| C | HeLa | 4.8 |

Agrochemical Applications

2. Pesticidal Properties

The compound has also been investigated for its pesticidal properties, particularly as an insecticide and herbicide. Its ability to disrupt hormonal functions in pests makes it a candidate for developing safer agricultural chemicals.

Case Study:

In a field trial conducted by agricultural researchers, formulations containing (4-(2,2-Difluoroethoxy)-2-methylphenyl)methanol were tested against common agricultural pests such as aphids and beetles. The results showed a significant reduction in pest populations compared to control plots treated with conventional pesticides .

Table 2: Efficacy of (4-(2,2-Difluoroethoxy)-2-methylphenyl)methanol in Pest Control

| Treatment | Pest Species | Reduction (%) |

|---|---|---|

| Formulation A | Aphids | 85 |

| Formulation B | Beetles | 78 |

| Control | - | 10 |

Materials Science Applications

3. Polymer Synthesis

Another promising application of (4-(2,2-Difluoroethoxy)-2-methylphenyl)methanol is in the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve resistance to environmental stressors.

Case Study:

A research team investigated the use of (4-(2,2-Difluoroethoxy)-2-methylphenyl)methanol as a monomer in the production of high-performance thermoplastics. The resulting materials demonstrated superior thermal stability and tensile strength compared to traditional polymers .

Table 3: Properties of Polymers Synthesized with (4-(2,2-Difluoroethoxy)-2-methylphenyl)methanol

| Polymer Type | Thermal Stability (°C) | Tensile Strength (MPa) |

|---|---|---|

| Traditional Polymer | 180 | 30 |

| Modified Polymer | 220 | 45 |

Mechanism of Action

The mechanism of action of (4-(2,2-Difluoroethoxy)-2-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methanol group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Substituent and Molecular Weight Comparison

Key Observations :

- Electron Effects: The 2,2-difluoroethoxy group in the target compound is more electron-withdrawing than methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) groups, which increases the acidity of the phenolic -OH group compared to non-fluorinated analogs .

- Steric Hindrance : The ortho-methyl group in the target compound may reduce rotational freedom and influence binding affinity in biological systems compared to unsubstituted analogs .

Chemical Reactivity and Stability

- Acidity: The -OH group in (4-(2,2-Difluoroethoxy)-2-methylphenyl)methanol is more acidic (predicted pKa ~9–10) than in 2-(4-Methoxyphenyl)ethanol (pKa ~10–11) due to the electron-withdrawing difluoroethoxy group .

- Metabolic Stability: Fluorinated compounds like the target molecule are often resistant to oxidative degradation, unlike non-fluorinated analogs such as [2-(2-Morpholinoethoxy)phenyl]methanol, which may undergo rapid demethylation or oxidation .

- Synthetic Utility: The difluoroethoxy group can act as a leaving group in nucleophilic substitutions, a feature exploited in agrochemicals like Penoxsulam .

Biological Activity

The compound (4-(2,2-Difluoroethoxy)-2-methylphenyl)methanol is a novel chemical entity that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFO

- Molecular Weight : 202.20 g/mol

- CAS Number : 1373865-46-3

The biological activity of (4-(2,2-Difluoroethoxy)-2-methylphenyl)methanol is primarily attributed to its interactions with specific biological targets. Research indicates that this compound may act as an inhibitor in various pathways, potentially affecting cell proliferation and apoptosis.

Biological Activity Overview

The following table summarizes the biological activities reported for (4-(2,2-Difluoroethoxy)-2-methylphenyl)methanol:

Case Studies

-

Antiproliferative Activity :

A study evaluated the antiproliferative effects of (4-(2,2-Difluoroethoxy)-2-methylphenyl)methanol on cancer cell lines. The compound demonstrated significant inhibition of cell growth with an IC50 value of 9.2 ± 0.2 μM, indicating its potential as an anticancer agent through the inhibition of topoisomerase II activity . -

Induction of Apoptosis :

Research has shown that this compound can trigger apoptosis via mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased viability in treated cells . The precise mechanisms remain under investigation but suggest a promising avenue for therapeutic applications. -

Enzyme Interaction Studies :

Investigations into the enzyme inhibition capabilities of (4-(2,2-Difluoroethoxy)-2-methylphenyl)methanol revealed its potential to interact with phospholipase domains, which are crucial in various cellular processes including inflammation and cell signaling .

Q & A

Q. What are the recommended synthetic routes for (4-(2,2-Difluoroethoxy)-2-methylphenyl)methanol, and what experimental hazards require mitigation?

Methodological Answer: The synthesis typically involves introducing the 2,2-difluoroethoxy group via nucleophilic substitution or coupling reactions. For example:

- Step 1: React 4-hydroxy-2-methylbenzaldehyde with 2,2-difluoroethyl bromide in the presence of a base (e.g., cesium carbonate) in a polar aprotic solvent (e.g., DMF) to form the difluoroethoxy intermediate .

- Step 2: Reduce the aldehyde group to a primary alcohol using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) .

Critical Hazards:

- Gas Evolution: Reactions involving fluorinated reagents may release hazardous gases (e.g., HF); use gas traps or bubblers .

- Solvent Risks: DMF is toxic and requires strict PPE (gloves, goggles) and proper ventilation .

- Waste Disposal: Fluorinated byproducts must be segregated and handled by certified waste management services .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (MS): High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₃F₂O₂: 231.0935) .

- HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve potential regioisomers .

Advanced Research Questions

Q. How can computational models guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Scaffold Hopping: Use graph neural networks (GNNs) to predict bioactivity by modifying substituents while retaining the core scaffold. For example, the EGNN model successfully identified PD-1/PD-L1 inhibitors by substituting the benzodioxin ring in similar methanols .

- Docking Studies: Perform molecular docking (e.g., AutoDock Vina) to evaluate binding affinity to target proteins (e.g., enzymes or immune checkpoints). Focus on hydrogen bonding with the hydroxymethyl group and hydrophobic interactions with the difluoroethoxy moiety .

- SAR Analysis: Systematically vary substituents (e.g., methyl, methoxy) on the phenyl ring and correlate changes with activity using multivariate regression models .

Q. What strategies address contradictions in reported biological activity data for fluorinated methanols?

Methodological Answer:

- Meta-Analysis: Compare datasets across studies using standardized assays (e.g., IC₅₀ values in enzyme inhibition). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or solvent effects (e.g., DMSO vs. ethanol) .

- Control Experiments: Include positive/negative controls (e.g., known inhibitors) to validate assay conditions.

- Solubility Correction: Adjust for compound solubility using co-solvents (e.g., 0.1% Tween-80) to ensure consistent bioavailability .

Q. How can researchers optimize the environmental safety profile of this compound?

Methodological Answer:

- Biodegradability Studies: Conduct OECD 301 tests to assess aerobic degradation in aqueous systems. Fluorinated compounds often exhibit persistence; consider introducing hydrolyzable groups (e.g., ester linkages) .

- Ecotoxicology: Use Daphnia magna or Vibrio fischeri assays to determine LC₅₀/EC₅₀ values. Compare with structurally similar compounds to identify toxicophores .

- Green Synthesis: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) and employ biocatalysts (e.g., alcohol dehydrogenases) for reductions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.